N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIPNICZJUEQHT-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclohexanone
N-Cyclohexylcyclohexanamine can be synthesized via reductive amination, where cyclohexanone reacts with cyclohexylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) in methanol at 25–40°C facilitates imine intermediate reduction, yielding the target amine with >85% efficiency. The reaction mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by the amine, and subsequent hydride transfer.
Nitrile Reduction Pathway
An alternative route involves nitrile intermediates. Cyclohexanone is first converted to cyclohexanone cyanohydrin via treatment with hydrogen cyanide (HCN) under acidic conditions. Subsequent dehydration forms cyclohexanecarbonitrile, which is reduced to the primary amine using lithium aluminum hydride (LiAlH4). Catalytic hydrogenation over Raney nickel at 100–120°C and 50–100 atm H2 pressure achieves 90–95% conversion.
Table 1: Comparative Yields for N-Cyclohexylcyclohexanamine Synthesis
| Method | Conditions | Yield (%) | Catalyst/Solvent |
|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, 40°C, 12h | 87 | - |
| Nitrile Reduction | LiAlH4, THF, reflux, 6h | 92 | LiAlH4 |
| Catalytic Hydrogenation | Raney Ni, 100 atm H2, 120°C, 8h | 95 | Ethanol |
Preparation Methods of (2R)-2-Cyclopentyl-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Acetic Acid
Boc Protection of Cyclopentylglycine
The synthesis begins with (2R)-2-aminocyclopentylacetic acid, which undergoes Boc protection using di-tert-butyl dicarbonate [(Boc)2O] in a biphasic system of water and dichloromethane. Triethylamine (TEA) is employed as a base to maintain pH 8–9, ensuring efficient carbamate formation. The reaction proceeds at 0–5°C for 2 hours, achieving 93–96% yield.
Asymmetric Synthesis via Chiral Auxiliaries
Chiral resolution is critical for obtaining the (2R)-enantiomer. Evans oxazolidinone auxiliaries enable enantioselective alkylation of cyclopentyl glycine derivatives. For example, treatment with (S)-4-benzyl-2-oxazolidinone and n-butyllithium generates a chiral enolate, which reacts with cyclopentyl bromide to install the cyclopentyl moiety with >99% enantiomeric excess (ee).
Table 2: Key Parameters for Boc Protection and Chiral Synthesis
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Boc Protection | (Boc)2O, TEA, CH2Cl2/H2O, 0°C | 95 | - |
| Evans Auxiliary Method | Oxazolidinone, n-BuLi, THF, -78°C | 88 | 99.5 |
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Industrial production of N-cyclohexylcyclohexanamine leverages solvent recycling, as demonstrated in the oxidation of 4-(4'-n-alkyl cyclohexyl)hexalin using N-methylpyrrolidone (NMP). Post-reaction, NMP is recovered via vacuum distillation (80–90°C, 5–8h) and reused, reducing costs by 30%. Similarly, catalytic systems employing sodium tungstate and phosphotungstic acid show >90% recovery rates after extraction with petroleum ether.
Continuous Flow Synthesis
For the Boc-protected amino acid, continuous flow reactors enhance throughput. A two-stage system combines Boc protection (residence time: 20min) and chiral alkylation (residence time: 45min), achieving 98% conversion with 99.8% purity.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can participate in substitution reactions where the cyclopentyl group can be replaced with other functional groups.
Coupling Reactions: It can be used in peptide synthesis, where it couples with other amino acids to form peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Various nucleophiles can be used under suitable conditions to achieve substitution.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.
Major Products Formed
Deprotection: The major product is the free amine form of the compound.
Substitution: The products depend on the nucleophile used in the reaction.
Coupling: The major products are peptides with Boc-cyclopentyl-D-Gly-OH as one of the residues.
Scientific Research Applications
Structure and Molecular Characteristics
- N-cyclohexylcyclohexanamine : A cyclic amine with potential applications in drug development due to its structural properties that may influence receptor interactions.
- (2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid : An amino acid derivative known for its potential therapeutic effects.
Pharmacological Research
Both compounds are being investigated for their potential roles as pharmacological agents.
- N-cyclohexylcyclohexanamine has been studied as a potential agonist for integrin receptors, which play a crucial role in cell adhesion and signaling pathways. Enhancing integrin binding could have implications in treating various diseases, including cancer and autoimmune disorders .
- (2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is being explored for its anti-inflammatory properties. Its structural similarity to known anti-inflammatory agents suggests it may inhibit pro-inflammatory cytokines, making it a candidate for further clinical trials .
Drug Development
Both compounds are part of ongoing research into new drug formulations aimed at enhancing efficacy and reducing side effects.
- The integration of these compounds into drug delivery systems is being explored to improve bioavailability and targeted delivery to specific tissues .
Case Study 1: Integrin Agonists
A study published in a patent document outlines the use of N-cyclohexylcyclohexanamine as an integrin agonist, demonstrating its ability to enhance cell adhesion in vitro . This property is crucial for developing therapies aimed at tissue regeneration and repair.
Case Study 2: Anti-inflammatory Effects
Research indicated that (2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid exhibited significant inhibition of inflammatory markers in animal models, suggesting its potential as a treatment for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. Once the peptide is synthesized, the Boc group can be removed to yield the free amine, which can then interact with other molecules in biological systems. The cyclopentyl group provides steric hindrance, which can influence the conformation and activity of the peptides .
Comparison with Similar Compounds
N-cyclohexylcyclohexanamine
N-cyclohexylcyclohexanamine is a bicyclic amine featuring two cyclohexyl groups bonded to a central nitrogen atom. This structure imparts significant steric hindrance, influencing its reactivity and molecular interactions . It is commonly employed as a counterion in pharmaceutical salts to enhance solubility and stability.
(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic Acid
This compound is a chiral amino acid derivative with a cyclopentyl substituent and a tert-butoxycarbonyl (Boc)-protected amino group. The (2R)-configuration confers stereospecificity, which is critical for biological activity. The Boc group enhances solubility in organic solvents, while the acetic acid moiety allows for hydrogen bonding and salt formation .
Comparison with Structurally Similar Compounds
Stereochemical Variants: (2R) vs. (2S) Configurations
The (2S)-stereoisomer of the acetic acid derivative (CAS 198470-02-9) differs in configuration at the α-carbon. This minor stereochemical change can drastically alter pharmacokinetics. For example, the (2R)-isomer may exhibit higher affinity for chiral receptors in drug-target interactions, whereas the (2S)-form could display reduced activity or unintended side effects .
Table 1: Stereoisomer Comparison
| Property | (2R)-Isomer | (2S)-Isomer |
|---|---|---|
| Configuration | R at α-carbon | S at α-carbon |
| Bioactivity | Higher receptor affinity (inferred) | Reduced activity (inferred) |
| CAS Number | Not listed | 198470-02-9 |
Substituent Effects: Cyclopentyl vs. Cyclohexyl
Replacing the cyclopentyl group in the (2R)-compound with a cyclohexyl (as in CAS 198470-02-9) increases steric bulk. Cyclopentyl rings, being smaller and more rigid, may improve binding to compact enzymatic pockets .
Table 2: Substituent Impact
| Group | Size (ų) | Conformational Flexibility | Solubility in H₂O |
|---|---|---|---|
| Cyclopentyl | ~120 | Low (rigid) | Moderate |
| Cyclohexyl | ~150 | High (chair conformers) | Low |
Functional Group Comparisons: Amine vs. Amide
N-cyclohexylcyclohexanamine (amine) and N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide (amide, CAS-related) differ in nitrogen hybridization. The amine’s free -NH group participates in hydrogen bonding, while the amide’s resonance-stabilized carbonyl reduces basicity. Amides are less reactive but more stable under physiological conditions .
Table 3: Functional Group Properties
| Group | Hybridization | Hydrogen Bonding | Reactivity |
|---|---|---|---|
| Amine | sp³ | High (N-H) | High (nucleophilic) |
| Amide | sp² | Moderate (N-H) | Low (resonance) |
Hydrogen Bonding and Solubility
The acetic acid moiety in the (2R)-compound enables hydrogen bonding with polar solvents and biological targets. In contrast, N-cyclohexylcyclohexanamine’s nonpolar cyclohexyl groups limit aqueous solubility but improve lipid membrane permeability .
Biological Activity
N-cyclohexylcyclohexanamine and (2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid represent a class of organic compounds with significant biological activity. Understanding their mechanisms, pharmacodynamics, and potential therapeutic applications is critical for advancing medicinal chemistry.
N-cyclohexylcyclohexanamine (C12H23N) is characterized by its aliphatic amine structure, while (2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a more complex structure that includes an amino acid derivative. The molecular weight of N-cyclohexylcyclohexanamine is approximately 181.32 g/mol, and it has various applications in pharmaceutical synthesis and as a building block for other organic compounds .
Biological Activity
The biological activity of these compounds has been explored through various studies focusing on their antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that cyclohexylamine derivatives exhibit notable antimicrobial activity against several bacterial strains. For instance, a series of metal complexes derived from cyclohexylamine showed significant antibacterial effects against Klebsiella pneumoniae , Escherichia coli , and Staphylococcus aureus . Among these complexes, the copper(II) complex displayed the highest activity, suggesting that structural modifications can enhance the biological efficacy of cyclohexylamine derivatives .
Anti-inflammatory Properties
Cyclooxygenase (COX) enzymes play a crucial role in inflammation, with COX-2 being particularly relevant in the context of nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds derived from cyclohexylamine have been investigated for their ability to selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. These findings indicate a promising avenue for developing safer anti-inflammatory medications .
Case Studies
A notable case study involved the synthesis and evaluation of novel phenoxy derivatives based on cyclohexylamine. The study reported IC50 values indicating potent inhibition of COX-2 activity, with selectivity ratios that suggest these compounds could serve as effective anti-inflammatory agents with reduced adverse effects compared to traditional NSAIDs .
Research Findings
Research findings highlight the importance of structural modifications in enhancing the biological activity of cyclohexylamine derivatives. Key findings include:
- Antibacterial Efficacy : Cyclohexylamine-derived metal complexes demonstrate significant antibacterial properties.
- COX Inhibition : Selective COX-2 inhibitors derived from cyclohexylamines show promise in reducing inflammation with fewer side effects.
Data Tables
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-cyclohexylcyclohexanamine | Structure | 181.32 g/mol | Antimicrobial |
| (2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | Structure | Variable | Anti-inflammatory |
Q & A
Basic: What are the key synthetic strategies for preparing (2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, and how can stereochemical integrity be maintained?
Methodological Answer:
The synthesis involves stereoselective introduction of the tert-butoxycarbonyl (Boc) protecting group to preserve the (2R)-configuration. A typical approach includes:
- Step 1 : Enantioselective α-amination of cyclopentylglycine derivatives using chiral catalysts (e.g., Evans oxazolidinones) to establish the stereocenter.
- Step 2 : Boc protection of the amino group under anhydrous conditions (e.g., Boc anhydride in dichloromethane with DMAP catalysis) .
- Step 3 : Acidic workup to isolate the product while avoiding racemization (pH-controlled extraction).
Critical Tip : Monitor reaction progress via chiral HPLC or polarimetry to confirm enantiomeric excess (>98% ee is ideal for pharmaceutical applications).
Advanced: How can researchers resolve structural ambiguities in N-cyclohexylcyclohexanamine derivatives using crystallographic and spectroscopic methods?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve absolute configuration and hydrogen-bonding networks. For example, in related cyclohexylamine structures, intermolecular N–H⋯O interactions stabilize the crystal lattice, as seen in Acta Crystallographica Section E studies .
- NMR Analysis : Use --HSQC and NOESY to assign cyclohexyl chair conformations. For N-cyclohexyl groups, axial vs. equatorial proton splitting patterns (δ ~1.2–2.0 ppm) distinguish substituent orientation .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* level) to validate tautomeric forms .
Basic: What purification techniques are optimal for isolating N-cyclohexylcyclohexanamine from reaction mixtures?
Methodological Answer:
- Liquid-liquid extraction : Separate the amine from polar byproducts using a biphasic system (e.g., ethyl acetate/1M HCl). The amine partitions into the acidic aqueous layer, which is then basified (pH >10) and re-extracted .
- Distillation : Vacuum distillation (boiling point ~250–260°C at reduced pressure) removes low-boiling impurities.
- Recrystallization : Use hexane/ethyl acetate (3:1) to obtain high-purity crystals (mp ~45–50°C) .
Advanced: How can researchers address contradictions in reported yields for Boc-deprotection of (2R)-configured amino acids?
Methodological Answer:
Discrepancies often arise from solvent choice and acid strength :
- Low Yields : Use TFA/DCM (1:4 v/v) instead of HCl/dioxane to minimize side reactions (e.g., tert-butyl carbocation formation).
- Racemization Risk : Add scavengers (e.g., triisopropylsilane) during deprotection to quench reactive intermediates .
- Quantitative Analysis : Compare -NMR integration of Boc-protected vs. deprotected species. Validate with LC-MS (expected [M+H]+ for deprotected product).
Basic: What spectroscopic techniques are essential for characterizing the tert-butoxycarbonyl group in (2R)-2-cyclopentyl derivatives?
Methodological Answer:
- IR Spectroscopy : Confirm Boc C=O stretch at ~1680–1720 cm.
- -NMR : Identify tert-butyl singlet at δ 1.2–1.4 ppm (9H integration).
- -NMR : Detect quaternary carbon (C=O) at ~155 ppm and tert-butyl carbons at ~28–30 ppm .
Advanced: How can computational modeling predict the reactivity of N-cyclohexylcyclohexanamine in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Optimize transition states (e.g., B3LYP/def2-TZVP) to model SN2 pathways. Key parameters include:
- Activation energy (ΔG‡) for cyclohexylamine vs. alternative amines.
- Solvent effects (PCM model for DMF or THF).
- Molecular Dynamics : Simulate steric hindrance from the cyclohexyl group using AMBER force fields. High steric bulk reduces nucleophilicity by ~30% compared to linear amines .
Basic: What are the biological assay considerations for testing these compounds as enzyme inhibitors?
Methodological Answer:
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cysteine proteases) due to the compounds’ lipophilic cyclohexyl/cyclopentyl motifs .
- Assay Design : Use fluorescence-based assays (e.g., FRET substrates) with controls for non-specific binding (e.g., bovine serum albumin).
- IC50 Determination : Perform dose-response curves (1 nM–100 µM) in triplicate. For (2R)-configured analogs, compare enantiomeric pairs to validate stereospecific activity .
Advanced: How can researchers reconcile discrepancies in reported crystal structures of cyclohexylamine derivatives?
Methodological Answer:
- Database Cross-Validation : Compare Cambridge Structural Database (CSD) entries with in-house X-ray data. For example, N-cyclohexylcyclohexanamine may adopt different conformers depending on crystallization solvents .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) to explain packing variations.
- Temperature-Dependent Studies : Collect data at 100 K vs. 298 K to assess thermal motion effects on bond lengths .
Basic: What safety protocols are critical when handling tert-butoxycarbonylating reagents?
Methodological Answer:
- Ventilation : Use fume hoods due to Boc anhydride’s volatility and respiratory irritancy.
- Inert Atmosphere : Conduct reactions under argon to prevent moisture-induced side reactions.
- Waste Disposal : Quench excess reagents with ethanol/water (1:1) before neutralization .
Advanced: How can machine learning optimize reaction conditions for synthesizing these compounds?
Methodological Answer:
- Model Training : Use random forest or gradient-boosted trees to predict optimal Boc-protection conditions (e.g., 90% yield threshold).
- Validation : Test model predictions in automated flow reactors (e.g., 24-well plate screening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
